molecular formula C16H21NO3 B3343749 Annotinine CAS No. 559-49-9

Annotinine

Cat. No. B3343749
CAS RN: 559-49-9
M. Wt: 275.34 g/mol
InChI Key: MVITYUVPZPGMRM-UHFFFAOYSA-N
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Description

Annotinine is a compound with the molecular formula C16H21NO3 . It has a molecular weight of 275.35 and is composed of 69.79% Carbon © , 7.69% Hydrogen (H) , 5.09% Nitrogen (N) , and 17.43% Oxygen (O) .


Synthesis Analysis

The total synthesis of optically active annotinine has been described in the literature . The key step in this synthesis was the photochemical addition of allene to the tricyclic vinylogous imide . Another study reported a rapid construction of the tricyclic scaffold of annotinine hydrate in only four steps from conveniently available starting materials .


Molecular Structure Analysis

The molecular structure of annotinine has been analyzed using various techniques . It has been found that annotinine has 6 of 8 defined stereocentres .


Chemical Reactions Analysis

The action of lithium aluminum hydride in dioxane solution on annotinine reduces the lactone and gives rise to a dihydroxy ether . The same reaction in tetrahydrofuran causes scission of the cyclic ether as well and produces a trihydrosy compound .


Physical And Chemical Properties Analysis

Annotinine has a molecular formula of C16H21NO3 and a molecular weight of 275.343 Da . The monoisotopic mass of annotinine is 275.152130 Da .

Future Directions

While there is significant research on the synthesis and structure of annotinine, more studies are needed to understand its mechanism of action, safety, and potential applications. Future research could also focus on improving the synthesis process and exploring the potential medicinal properties of annotinine .

properties

IUPAC Name

15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-8-6-15-9-3-2-4-17(15)7-12-13(19-12)16(8,15)10-5-11(9)20-14(10)18/h8-13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVITYUVPZPGMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC23C14C5CC(C2CCCN3CC6C4O6)OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70971298
Record name 12-Methylhexahydro-4H,9H-10b,10c-ethano-1,4-methanooxepino[3,4,5-ij]oxireno[b]quinolizin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Annotinin

CAS RN

559-49-9
Record name (1S,4R,4aS,9aR,10aS,10bS,10cS,12R)-Hexahydro-12-methyl-10b,10c-ethano-1,4-methano-4H,9H-oxepino[3,4,5-ij]oxireno[b]quinolizin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=559-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Annotinin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 12-Methylhexahydro-4H,9H-10b,10c-ethano-1,4-methanooxepino[3,4,5-ij]oxireno[b]quinolizin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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